molecular formula C17H18N2O4 B11059023 Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate

Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate

Cat. No.: B11059023
M. Wt: 314.34 g/mol
InChI Key: BXDCFLSLMLUPRQ-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, an ester functional group, and an aromatic amine. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate typically involves a multi-step process:

    Nitration: The starting material, ethyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position, yielding ethyl 3-nitrobenzoate.

    Amination: The nitro compound is then subjected to a nucleophilic aromatic substitution reaction with (1-phenylethyl)amine. This step requires a base such as sodium hydroxide to facilitate the substitution of the nitro group with the amine group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-[(1-phenylethyl)amino]benzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its aromatic amine and nitro functionalities.

    Medicine: Research into its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aromatic amine can form hydrogen bonds and π-π interactions with proteins, influencing their function.

Comparison with Similar Compounds

Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate can be compared with other nitrobenzoates and aromatic amines:

    Ethyl 3-nitrobenzoate: Lacks the aromatic amine group, making it less versatile in biological applications.

    Ethyl 4-aminobenzoate: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.

    Ethyl 3-nitro-4-aminobenzoate: Similar but without the (1-phenylethyl) group, affecting its steric and electronic properties.

These comparisons highlight the unique combination of functional groups in this compound, which confer distinct reactivity and applications.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 3-nitro-4-(1-phenylethylamino)benzoate

InChI

InChI=1S/C17H18N2O4/c1-3-23-17(20)14-9-10-15(16(11-14)19(21)22)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3

InChI Key

BXDCFLSLMLUPRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(C)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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